Cas no 922951-09-5 (N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide)
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
- N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide
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- Inchi: 1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-19(23)21-17-9-8-15(2)18(13-17)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
- InChI Key: SFOVXGZRPXVSHN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C(N2CCCC2=O)=C1)(=O)CC1=CC=CC(C)=C1
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2783-0530-2μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-5μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-10μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-20μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-1mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-2mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-3mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-4mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-5mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2783-0530-10mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
922951-09-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide
Professional Introduction to N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide (CAS No. 922951-09-5)
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide, a compound with the CAS number 922951-09-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of this amide derivative incorporates a phenyl ring substituted with a methyl group at the 4-position, a 2-oxopyrrolidin-1-yl moiety at the 3-position, and an acetamide group at the 2-position, linked to another phenyl ring with a methyl group at the 3-position. Such a configuration suggests a high degree of specificity and functionality, making it an intriguing candidate for further investigation.
The synthesis of N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 2-oxopyrrolidinone ring is particularly noteworthy, as it is known to exhibit significant bioactivity in various pharmacological contexts. This heterocyclic component is often associated with enhanced binding affinity and selectivity, which are critical factors in drug design. The incorporation of the acetamide moiety further contributes to the compound's potential by providing a site for hydrogen bonding interactions, which are essential for receptor binding.
Recent studies have highlighted the importance of amide derivatives in the development of novel therapeutic agents. The structural motif present in N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide aligns well with this trend, as it combines elements known to enhance pharmacological activity. For instance, the phenyl rings provide hydrophobic interactions with target proteins, while the oxygen atoms in the 2-oxopyrrolidinone ring facilitate hydrogen bonding. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.
In particular, research has been focusing on the role of such compounds in modulating enzyme activity and receptor interactions. The specific arrangement of functional groups in N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-2-(3-methylphenyl)acetamide suggests that it may interact with biological targets in a manner that could lead to therapeutic benefits. For example, its structure might allow it to inhibit or activate specific enzymes involved in metabolic pathways or signal transduction cascades. This potential makes it a valuable candidate for further exploration in medicinal chemistry.
The chemical properties of N-4-methyl-3-(2-oxopyrrolidin-1-y l)phenyl -2-(3-methylpheny l)acetamide also warrant detailed examination. Its solubility, stability, and metabolic profile are critical factors that determine its feasibility as a drug candidate. Preliminary studies have indicated that this compound exhibits reasonable solubility in common organic solvents, which facilitates its handling and purification during synthesis. Additionally, its stability under various conditions suggests that it could be suitable for formulation into pharmaceutical products.
The pharmacokinetic behavior of this compound is another area of interest. Understanding how N -4 -methyl -3 - ( 2 - oxopyr rolidin -1 - yl ) phen yl - 2 - ( 3 - methyl phen yl ) acet amide is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a therapeutic agent. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these properties in detail. These analyses provide valuable insights into the compound's behavior within biological systems and help guide further optimization efforts.
Current research trends indicate that there is growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). The unique structural features of N -4 -methyl -3 - ( 2 - oxopyr rolidin -1 - yl ) phen yl - 2 - ( 3 - methyl phen yl ) acet amide make it an attractive candidate for this purpose. PPIs play crucial roles in numerous biological processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that can disrupt these interactions, researchers aim to develop novel therapeutic strategies.
The development of computational methods for predicting molecular interactions has also advanced significantly, providing powerful tools for drug design. Molecular docking simulations and virtual screening techniques have been used to evaluate how N -4 -methyl -3 -( 2 - oxopyr rolidin -1-y l ) phen yl - 2 -( 3 methyl phen yl ) acet amide might bind to various biological targets. These studies have revealed promising interactions with enzymes and receptors relevant to several diseases, reinforcing its potential as a lead compound.
In conclusion, N -4 methyl -3 -( 2 oxopy rrol idin l y l ) ph enyl --( 3 methyl p hen y l ) ac eta m ide (CAS No. 922951095) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compelling candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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